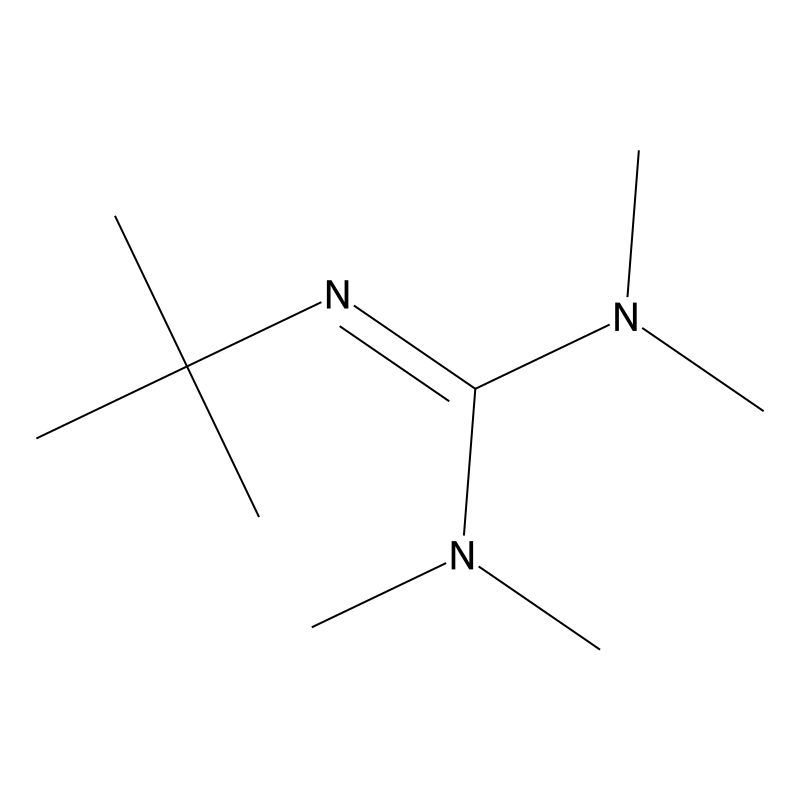

2-tert-Butyl-1,1,3,3-tetramethylguanidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-tert-Butyl-1,1,3,3-tetramethylguanidine (CAS 29166-72-1), widely known as Barton's base, is a highly sterically hindered, non-nucleophilic penta-alkylguanidine superbase[1]. Featuring a pKa of 24.31 in acetonitrile, it delivers thermodynamic basicity comparable to standard amidines like DBU, but is structurally distinguished by a bulky tert-butyl group that effectively shields the central nitrogen atom [1]. In chemical procurement, it is prioritized as a specialized deprotonating agent for sensitive alkylations, cross-coupling reactions, and enolate generation where traditional inorganic bases or unhindered organic bases would trigger unwanted nucleophilic side reactions or product decomposition .

Procuring standard amidine bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as cost-saving substitutes for Barton's base frequently leads to process failures in electrophile-rich environments. While DBU and DBN offer similar pKa values, their exposed nitrogen centers are highly susceptible to irreversible self-alkylation by alkyl halides, which consumes the base and generates complex, difficult-to-separate byproduct mixtures[1]. Conversely, substituting with the less hindered 1,1,3,3-tetramethylguanidine (TMG) results in an approximately 10-fold drop in basicity (pKa ~23.3 in MeCN) and increased nucleophilicity, which can stall the deprotonation of weakly acidic substrates[2]. Barton's base uniquely combines superbasic strength with a protective tert-butyl shield, making it strictly non-nucleophilic and non-interchangeable for sensitive, high-yield transformations.

Elimination of Base-Alkylation Side Reactions in Electrophilic Workflows

In synthetic workflows involving highly reactive alkylating agents, traditional amidine superbases act as competing nucleophiles. Comparative process studies highlight that DBN and DBU suffer from rapid N-alkylation, which depletes the base and complicates downstream purification[1]. By replacing these with 2-tert-butyl-1,1,3,3-tetramethylguanidine, the steric bulk of the tert-butyl group completely suppresses base alkylation, allowing the compound to act exclusively as a Brønsted base. This results in cleaner reaction profiles and higher isolated yields of target alkylated products without requiring excess base stoichiometry to compensate for nucleophilic degradation [1].

| Evidence Dimension | Susceptibility to N-alkylation by electrophiles |

| Target Compound Data | Resistant to self-alkylation (acts strictly as a non-nucleophilic base) |

| Comparator Or Baseline | DBU and DBN (highly susceptible to competing N-alkylation) |

| Quantified Difference | Complete suppression of base-alkylation side reactions |

| Conditions | Alkylation of active methylene compounds and hydrazones with alkyl halides |

Buyers scaling up alkylation reactions must procure Barton's base to prevent the costly consumption of the base by the electrophile and to avoid complex chromatographic separations.

Enhanced Thermodynamic Basicity for Weakly Acidic Substrates

For the deprotonation of weakly acidic C-H, N-H, or O-H bonds, the thermodynamic strength of the base dictates the equilibrium position and reaction rate. 2-tert-Butyl-1,1,3,3-tetramethylguanidine exhibits a pKa of 24.31 in acetonitrile, making it a significantly stronger base than its unhindered analog, 1,1,3,3-tetramethylguanidine (TMG), which has a lower pKa in the same solvent [1]. This difference in basicity ensures that Barton's base can quantitatively deprotonate substrates that TMG leaves partially unreacted, driving sluggish coupling or enolization reactions to completion under milder conditions .

| Evidence Dimension | Thermodynamic basicity (pKa in acetonitrile) |

| Target Compound Data | pKa = 24.31 |

| Comparator Or Baseline | 1,1,3,3-Tetramethylguanidine (TMG) (pKa ~ 23.3) |

| Quantified Difference | ~1.0 pKa unit higher (10-fold greater proton affinity in solution) |

| Conditions | Standardized pKa measurement in anhydrous acetonitrile |

Procuring the tert-butylated derivative guarantees sufficient basicity to activate challenging substrates that would stall or require harsh heating if the cheaper TMG were used.

Superior Conversion in Hindered Substrate Alkylation and Peptide Synthesis

In the synthesis of complex azapeptide derivatives via the alkylation of sterically hindered carbazates, the choice of base is critical to achieving high conversion without inducing racemization. Studies evaluating the alkylation of fluorenylidene tert-butyl carbazate with propargyl bromide demonstrated that while weaker bases like triethylamine yielded no reaction, the use of 2-tert-butyl-1,1,3,3-tetramethylguanidine provided complete and rapid conversion to the desired protected hydrazines[1]. The compound outperformed standard hydroxide bases in maintaining functional group tolerance and avoiding the degradation pathways associated with unhindered nucleophilic bases [1].

| Evidence Dimension | Reaction conversion in hindered carbazate alkylation |

| Target Compound Data | Complete conversion to alkylated product without racemization |

| Comparator Or Baseline | Triethylamine (0% conversion) |

| Quantified Difference | 100% vs 0% conversion relative to weak amine bases |

| Conditions | 150 mol% base, propargyl bromide alkylation of fluorenylidene tert-butyl carbazate |

For pharmaceutical procurement, using Barton's base ensures quantitative yields in the late-stage functionalization of sensitive peptide precursors where standard bases fail completely.

Precision Alkylation of Active Methylenes and Carboxylic Acids

Ideal for workflows where highly reactive electrophiles (like methyl iodide or propargyl bromide) are used, and standard amidines (DBU/DBN) would be consumed by unwanted self-alkylation, ensuring high yields and simplified purification [1].

Synthesis of Sensitive Pharmaceutical Intermediates

Selected for the synthesis of complex azapeptides and highly oxygenated dinaphthyl ethers where deprotonation must occur without nucleophilic attack on fragile functional groups, ensuring complete conversion and zero racemization [2].

Mild Generation of Enolates and Carbanions

Procured for complex cross-coupling reactions or natural product synthesis where strong thermodynamic basicity (pKa > 24 in MeCN) is required to activate hindered substrates, but traditional inorganic bases cause decomposition .

XLogP3

GHS Hazard Statements

H227 (25%): Combustible liquid [Warning Flammable liquids];

H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (25%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Wikipedia

Dates

Explore Compound Types